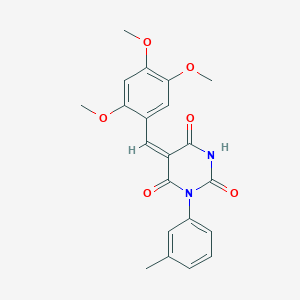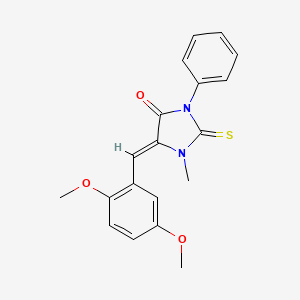![molecular formula C25H32N2O2 B4648861 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol](/img/structure/B4648861.png)
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol
描述
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol, also known as EMTEC, is a synthetic estrogen receptor (ER) ligand. It is a nonsteroidal compound that has been shown to have potential therapeutic applications in the treatment of breast cancer and osteoporosis. EMTEC has a unique chemical structure that allows it to bind selectively to the ER and modulate its activity.
作用机制
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol binds selectively to the ER and modulates its activity. The ER is a nuclear receptor that plays a critical role in the regulation of gene expression. When estrogen binds to the ER, it activates a cascade of signaling pathways that result in the transcription of target genes. 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol binds to the ER in a manner that is distinct from estrogen and modulates its activity in a way that is different from other ER ligands. This unique mechanism of action makes 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been shown to have a number of biochemical and physiological effects. In breast cancer cells, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been shown to inhibit the growth of ER+ breast cancer cells by inducing apoptosis. In osteoporosis, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been shown to increase bone density and reduce bone loss in animal models. 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has several advantages for lab experiments. It is a nonsteroidal compound that has a unique mechanism of action, which makes it a promising candidate for the development of novel therapeutics. 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has also been shown to be effective in animal models of breast cancer and osteoporosis, which suggests that it may have potential clinical applications. However, there are some limitations to using 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol in lab experiments. It is a synthetic compound that may have limited bioavailability and may not be suitable for use in humans.
未来方向
There are several future directions for research on 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol. One area of research is the development of novel therapeutics based on the unique mechanism of action of 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol. Another area of research is the investigation of the anti-inflammatory effects of 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol and its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the safety and efficacy of 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol in humans and to explore its potential applications in other areas of medicine.
科学研究应用
16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been extensively studied for its potential therapeutic applications in the treatment of breast cancer and osteoporosis. In breast cancer, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been shown to inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells by binding to the ER and modulating its activity. 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has also been shown to induce apoptosis (cell death) in breast cancer cells, which is a desirable outcome in cancer therapy. In osteoporosis, 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol has been shown to increase bone density and reduce bone loss in animal models.
属性
IUPAC Name |
(16E)-16-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-4-27-14-18(15(2)26-27)11-17-13-23-22-7-5-16-12-19(28)6-8-20(16)21(22)9-10-25(23,3)24(17)29/h6,8,11-12,14,21-24,28-29H,4-5,7,9-10,13H2,1-3H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDFNZRIXBXVSZ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4648778.png)
![2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4648800.png)
![1-(3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4648803.png)

![4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4648814.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4648829.png)
![[1-(2-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4648830.png)

![6-cyclopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648835.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)
![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4648845.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4648849.png)
